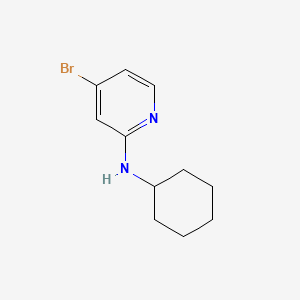






|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4](Cl)[CH:3]=1.[CH:9]1([NH2:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:15][CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[CH:3]=1
|


|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=NC=C1)Cl
|
|
Name
|
|
|
Quantity
|
0.26 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was heated in a CEM Microwave at 150 degrees for 15 minutes at 300 W
|
|
Duration
|
15 min
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting crude material was purified by flash chromatography (0% to 30% ethyl acetate/hexane)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=NC=C1)NC1CCCCC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 85 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 12.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |